molecular formula C27H28FN3O3 B12482627 Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-fluorophenyl)carbonyl]amino}benzoate

Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-fluorophenyl)carbonyl]amino}benzoate

Cat. No.: B12482627
M. Wt: 461.5 g/mol
InChI Key: FGEJADCSAWDBEN-UHFFFAOYSA-N
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Description

ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-FLUOROBENZAMIDO)BENZOATE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-FLUOROBENZAMIDO)BENZOATE typically involves multiple steps, starting from commercially available starting materials. The general synthetic route may include:

    Formation of the Benzamide Intermediate: This step involves the reaction of 4-fluorobenzoic acid with an appropriate amine to form the benzamide intermediate.

    Piperazine Derivative Formation: The benzamide intermediate is then reacted with 4-benzylpiperazine under suitable conditions to form the desired piperazine derivative.

    Esterification: The final step involves the esterification of the piperazine derivative with ethyl alcohol to form ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-FLUOROBENZAMIDO)BENZOATE.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-FLUOROBENZAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, or neuroprotective activities.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-FLUOROBENZAMIDO)BENZOATE involves its interaction with specific molecular targets within the body. These targets may include:

    Receptors: Binding to and modulating the activity of specific receptors, such as serotonin or dopamine receptors.

    Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Ion Channels: Modulating the activity of ion channels, affecting cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-(4-METHYLPIPERAZIN-1-YL)-3-(4-FLUOROBENZAMIDO)BENZOATE
  • ETHYL 4-(4-PHENYLPIPERAZIN-1-YL)-3-(4-FLUOROBENZAMIDO)BENZOATE
  • ETHYL 4-(4-CHLOROPIPERAZIN-1-YL)-3-(4-FLUOROBENZAMIDO)BENZOATE

Uniqueness

ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-FLUOROBENZAMIDO)BENZOATE is unique due to its specific structural features, such as the presence of the benzyl group on the piperazine ring and the fluorobenzamide moiety

Properties

Molecular Formula

C27H28FN3O3

Molecular Weight

461.5 g/mol

IUPAC Name

ethyl 4-(4-benzylpiperazin-1-yl)-3-[(4-fluorobenzoyl)amino]benzoate

InChI

InChI=1S/C27H28FN3O3/c1-2-34-27(33)22-10-13-25(24(18-22)29-26(32)21-8-11-23(28)12-9-21)31-16-14-30(15-17-31)19-20-6-4-3-5-7-20/h3-13,18H,2,14-17,19H2,1H3,(H,29,32)

InChI Key

FGEJADCSAWDBEN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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